CID 71311343

Description

CID 71311343 is a chemical compound structurally characterized by a benzothiophene core, as inferred from its mass spectrum and chromatographic profile in Figure 1 (). The compound’s GC-MS profile suggests moderate volatility, and its vacuum distillation fractions indicate a purity-dependent distribution pattern ().

Properties

IUPAC Name |

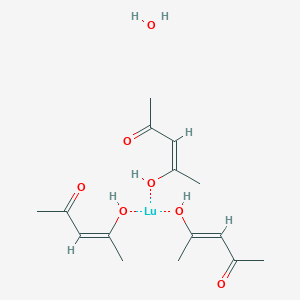

(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;lutetium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Lu.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b4-3+;2*4-3-;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQHOJLOKQPOPH-BENCABAKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Lu] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Lu] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26LuO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CID 71311343 belongs to a class of brominated aromatic heterocycles. Below is a comparative analysis with three structurally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

*Inferred from structural analogs with shared bromine and aromatic systems, which are known to interact with CYP enzymes .

Key Findings:

Structural Similarities :

- This compound shares a brominated aromatic core with CID 737737 and CID 252137, suggesting comparable electronic properties and reactivity.

- Unlike oscillatoxin derivatives (e.g., CID 101283546), this compound lacks macrocyclic or polyketide motifs, resulting in lower molecular weight and higher predicted bioavailability .

Functional Divergence: While this compound and CID 737737 both possess a thiophene ring, the latter’s carboxylic acid group enhances solubility and enzyme-binding affinity .

Biological Activity :

- Brominated benzothiophenes (e.g., CID 737737) and indoles (e.g., CID 252137) are potent CYP1A2 inhibitors, a trait likely shared by this compound due to structural homology .

- Oscillatoxin D (CID 101283546) exhibits marine toxin activity, a property absent in simpler aromatic systems like this compound .

Q & A

Q. How can interdisciplinary collaboration enhance the methodological rigor of research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.